molecular formula C22H25FN4O3S B2373287 1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide CAS No. 1448059-68-4

1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide

Cat. No.: B2373287
CAS No.: 1448059-68-4
M. Wt: 444.53
InChI Key: NFTOFYYOYZZYEW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a pyrrolidine moiety, and a methanesulfonamide group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the 4-fluorophenyl intermediate, followed by the introduction of the pyrrolidine and phthalazinone moieties. Key steps include:

    Formation of the 4-fluorophenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions.

    Synthesis of the phthalazinone core: This involves cyclization reactions, often using hydrazine derivatives.

    Attachment of the pyrrolidine group: This step typically involves nucleophilic substitution reactions.

    Final coupling with methanesulfonamide: This is usually done under mild conditions using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the aromatic ring and the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide
  • 1-(4-bromophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide

Comparison: Compared to its analogs, 1-(4-fluorophenyl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3S/c23-18-9-7-17(8-10-18)16-31(29,30)24-15-21-19-5-1-2-6-20(19)22(28)27(25-21)14-13-26-11-3-4-12-26/h1-2,5-10,24H,3-4,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTOFYYOYZZYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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